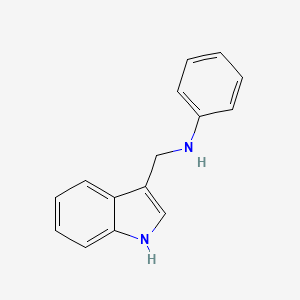

3-(Anilinomethyl)indole

Description

Properties

Molecular Formula |

C15H14N2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

N-(1H-indol-3-ylmethyl)aniline |

InChI |

InChI=1S/C15H14N2/c1-2-6-13(7-3-1)16-10-12-11-17-15-9-5-4-8-14(12)15/h1-9,11,16-17H,10H2 |

InChI Key |

OGEKUWRZPVZBGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 3-(Anilinomethyl)indole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on 3-(Anilinomethyl)indole, a key derivative that serves as a versatile building block for more complex therapeutic agents. We will provide an in-depth analysis of its chemical and physical properties, a detailed protocol for its synthesis via the Mannich reaction, and an exploration of its significance as a pharmacophore in drug discovery. This document is intended to be a comprehensive resource, blending foundational chemical principles with practical insights for professionals in the field of drug development.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a privileged scaffold in drug discovery.[1] This motif is found in essential endogenous molecules like the amino acid tryptophan and the neurotransmitter serotonin, highlighting its inherent biocompatibility and ability to interact with multiple biological targets.[1] Synthetic indole derivatives have demonstrated extensive therapeutic potential across diverse areas, including oncology, infectious diseases, and neurodegenerative disorders.[2][3][4]

The versatility of the indole ring, particularly its reactivity at the C-3 position, allows for extensive derivatization to modulate biological activity.[5] 3-(Anilinomethyl)indole exemplifies this principle, representing a class of 3-substituted indoles that are pivotal intermediates in the synthesis of novel drug candidates.[6] These compounds are considered potent pharmacophores, with derivatives showing promise in the treatment of conditions like breast cancer and HIV.[6] This guide will elucidate the core characteristics of 3-(Anilinomethyl)indole, providing the technical foundation necessary for its application in advanced drug design and development.

Physicochemical Profile

Understanding the fundamental properties of 3-(Anilinomethyl)indole is critical for its effective use in synthesis and drug design. The key physicochemical data are summarized below.

| Property | Value | Source |

| IUPAC Name | N-((1H-indol-3-yl)methyl)aniline | [7] |

| Synonyms | 3-(anilinomethyl)indole, N-indol-3-ylmethyl-aniline | [8] |

| CAS Number | 51597-80-9 | [8] |

| Molecular Formula | C₁₅H₁₄N₂ | [7] |

| Molecular Weight | 222.28 g/mol | [7] |

| Topological Polar Surface Area | 27.8 Ų | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 1 | [7] |

| Rotatable Bond Count | 3 | [7] |

Synthesis and Mechanistic Insights: The Mannich Reaction

The most common and efficient method for synthesizing 3-(Anilinomethyl)indole is the Mannich reaction. This three-component organic reaction involves the aminoalkylation of an acidic proton located on the indole ring using formaldehyde and a primary or secondary amine (in this case, aniline).[9][10]

Reaction Mechanism

The Mannich reaction proceeds through a well-established mechanism.[10][11]

-

Iminium Ion Formation: The reaction initiates with the nucleophilic addition of the amine (aniline) to the carbonyl group of the aldehyde (formaldehyde), followed by dehydration to form a highly electrophilic Eschenmoser-like salt, an iminium ion.[9][11]

-

Nucleophilic Attack: The indole ring, being electron-rich, acts as the nucleophile.[10] The C-3 position of indole is particularly reactive towards electrophiles, approximately 10¹³ times more so than benzene.[5] It attacks the iminium ion.

-

Product Formation: A final deprotonation step re-establishes the aromaticity of the indole ring, yielding the 3-(anilinomethyl)indole product, also known as a Mannich base.[9]

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the Mannich reaction for the synthesis of 3-(Anilinomethyl)indole.

Caption: Workflow for the synthesis of 3-(Anilinomethyl)indole via the Mannich reaction.

Detailed Experimental Protocol

This protocol describes a general, lab-scale synthesis of 3-(anilinomethyl)indole.

Materials:

-

Indole

-

Aniline

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Sodium Bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve indole (1 equivalent) in ethanol.

-

Reagent Addition: To the stirred solution, add aniline (1 equivalent) followed by a catalytic amount of glacial acetic acid.

-

Formaldehyde Addition: Add formaldehyde solution (1.1 equivalents) dropwise to the mixture at room temperature. Causality Note: Dropwise addition helps to control the initial exothermic reaction and prevents the formation of unwanted polymers.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Expertise Note: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 3-(anilinomethyl)indole.

Applications in Drug Discovery and Pharmacology

The 3-(anilinomethyl)indole scaffold is a key pharmacophore, and its derivatives have been investigated for a wide range of biological activities.[12][13]

-

Anticancer Activity: The indole nucleus is a core component of many anticancer agents.[14] Derivatives often function by inhibiting key cellular processes like tubulin polymerization or by modulating the activity of protein kinases, such as Epidermal Growth Factor Receptors (EGFR), which are crucial for cell growth and proliferation.[15][16] The structural framework of 3-(anilinomethyl)indole allows for substitutions on both the indole and aniline rings, enabling chemists to fine-tune the molecule's affinity for specific cancer-related targets.[3][15]

-

Antimicrobial Activity: Indole derivatives have shown significant potential in combating a broad spectrum of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[17][18] The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes. The lipophilicity and electronic properties conferred by the aniline group can enhance the compound's ability to penetrate bacterial cell walls, making 3-(anilinomethyl)indole a promising starting point for novel antibiotics.[17][19]

-

Anti-inflammatory and Other Activities: The indole scaffold is also central to several anti-inflammatory agents, often by modulating pathways like NF-κB.[1] Furthermore, various derivatives have been explored for antiviral, antifungal, and antidiabetic properties, showcasing the remarkable versatility of this chemical class.[12][20]

Logical Pathway: From Scaffold to Therapeutic Candidate

The development of a drug candidate from the 3-(anilinomethyl)indole scaffold follows a logical progression of structural modification and biological evaluation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-(Anilinomethyl)indole | C15H14N2 | CID 10704271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-((1H-indol-3-yl)methyl)aniline | CAS#:51597-80-9 | Chemsrc [chemsrc.com]

- 9. Mannich reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. psiberg.com [psiberg.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. eurekaselect.com [eurekaselect.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 20. Synthesis and biological activities of novel indole derivatives as potent and selective PPARgamma modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 3-(Anilinomethyl)indole Scaffolds in Medicinal Chemistry

Executive Summary & Compound Identity

3-(Anilinomethyl)indole , chemically defined as N-((1H-indol-3-yl)methyl)aniline, represents a privileged scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of bioactive alkaloids and synthetic pharmaceuticals, particularly in the development of kinase inhibitors and GPCR ligands. Its structural architecture combines the electron-rich indole heterocycle with a lipophilic aniline moiety, linked by a methylene bridge, facilitating diverse non-covalent interactions within protein binding pockets.

Physicochemical Profile

The following data establishes the baseline identity for quality control and stoichiometric calculations.

| Property | Specification |

| IUPAC Name | N-((1H-Indol-3-yl)methyl)aniline |

| Common Synonyms | 3-(Anilinomethyl)indole; 3-((Phenylamino)methyl)indole |

| CAS Number | 51597-80-9 |

| Molecular Formula | |

| Molecular Weight | 222.29 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa (Predicted) | ~16.9 (Indole NH), ~4.6 (Aniline NH) |

Synthetic Architecture: The Three-Component Mannich Reaction

The most robust and atom-economical route to 3-(anilinomethyl)indole is the Mannich Reaction . Unlike standard Mannich bases that often require secondary amines, this protocol utilizes a primary aniline. The reaction relies on the in situ formation of an electrophilic iminium ion, which undergoes Friedel-Crafts-type alkylation at the electron-rich C3 position of the indole.

Mechanistic Pathway

The synthesis proceeds through two distinct phases:[1][2][3]

-

Iminium Generation: Condensation of aniline with formaldehyde.

-

Electrophilic Aromatic Substitution: The indole C3 nucleophile attacks the transient iminium species.

Figure 1: Mechanistic flow of the acid-catalyzed Mannich condensation targeting the Indole C3 position.

Experimental Protocol: Catalytic Synthesis

Objective: Synthesis of 3-(Anilinomethyl)indole (10 mmol scale) with >85% purity.

Scientific Rationale: We utilize Ethanol (EtOH) as the solvent. While water/SDS (micellar catalysis) is a "greener" alternative, ethanol allows for the direct crystallization of the product upon cooling, eliminating the need for tedious column chromatography in initial screening. Acetic acid serves a dual role: it catalyzes the imine formation and activates the formaldehyde.

Materials

-

Indole (

): 1.17 g (10 mmol) -

Aniline (

): 0.93 g (10 mmol) -

Formaldehyde (37% aq. solution): 0.90 mL (~12 mmol)

-

Acetic Acid (Glacial): 0.5 mL (Catalyst)

-

Ethanol (Absolute): 20 mL

Step-by-Step Methodology

-

Pre-activation (Imine Formation):

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Aniline (10 mmol) in 10 mL of Ethanol.

-

Add Formaldehyde (12 mmol) dropwise at room temperature.

-

Observation: The solution may warm slightly and turn turbid, indicating the formation of the N-hydroxymethyl intermediate and subsequent Schiff base/iminium equilibrium. Stir for 15 minutes.

-

-

Indole Addition:

-

Add Indole (10 mmol) dissolved in the remaining 10 mL of Ethanol to the reaction mixture.

-

Add Acetic Acid (0.5 mL) .

-

-

Reaction Phase:

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 80°C) for 3–5 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The indole starting material (

) should disappear, replaced by a lower

-

-

Work-up & Purification:

-

Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath (0–4°C) for 1 hour.

-

The product should precipitate as a solid.

-

Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aniline and formaldehyde.

-

Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

-

-

Validation:

-

Measure Melting Point (Literature range: ~158–160°C).

-

Verify structure via

-NMR (DMSO-

-

Therapeutic Utility & Biological Applications

The 3-(anilinomethyl)indole scaffold functions as a pharmacophore capable of engaging multiple biological targets. Its lipophilicity allows membrane permeability, while the secondary amine provides a hydrogen bond donor/acceptor site critical for active site binding.

Key Biological Targets

-

Kinase Inhibition: Derivatives of this scaffold act as ATP-competitive inhibitors. The indole moiety mimics the purine ring of ATP, while the anilino group extends into the hydrophobic pocket of kinases (e.g., CDK2, EGFR).

-

SIRT1 Inhibition: Substituted variants have shown efficacy in modulating Sirtuin 1 activity, a pathway linked to aging and metabolic regulation.

-

Antimicrobial Agents: The scaffold disrupts bacterial cell wall synthesis in certain Gram-positive strains.

Figure 2: Pharmacological divergence of the 3-(anilinomethyl)indole scaffold.

References

-

PubChem. (n.d.).[4][5][6] 3-(Anilinomethyl)indole | C15H14N2.[4] National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

ChemSrc. (2025).[4] N-((1H-indol-3-yl)methyl)aniline | CAS#: 51597-80-9.[7] Retrieved February 12, 2026, from [Link]

-

Al-Araji, S. M., & Ali, R. A. (2012).[3] Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1). Retrieved February 12, 2026, from [Link]

-

Kumar, A., et al. (2013). Recent Progress in Biological Activities of Indole and Indole Alkaloids. Mini-Reviews in Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bhu.ac.in [bhu.ac.in]

- 3. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 4. 3-(Anilinomethyl)indole | C15H14N2 | CID 10704271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(bromomethyl)-1H-indole | C9H8BrN | CID 11310326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-((1H-indol-3-yl)methyl)aniline | CAS#:51597-80-9 | Chemsrc [chemsrc.com]

Biological Activity of 3-(Anilinomethyl)indole Derivatives: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of 3-(anilinomethyl)indole derivatives, a privileged scaffold in medicinal chemistry synthesized primarily via the Mannich reaction. These compounds exhibit potent pleiotropic biological activities, most notably as kinase inhibitors in oncology and membrane-disrupting agents in microbiology. This document details the synthetic protocols, structure-activity relationships (SAR), and mechanistic pathways driving their therapeutic potential, designed for immediate application in drug discovery workflows.

Chemical Architecture & Synthetic Logic

The 3-(anilinomethyl)indole scaffold consists of an electron-rich indole core linked to a substituted aniline via a methylene bridge. This "Mannich base" structure is critical because the methylene linker acts as a flexible hinge, allowing the aniline moiety to occupy hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases) while the indole ring engages in

Validated Synthetic Protocol: The Mannich Reaction

The most robust method for generating these derivatives is the one-pot Mannich condensation. This reaction is thermodynamically driven by the formation of an iminium ion intermediate.

Protocol:

-

Reagents: Indole (1.0 eq), Formaldehyde (37% aq., 1.2 eq), Substituted Aniline (1.0 eq).

-

Solvent System: Ethanol (EtOH) or Acetic Acid (AcOH). AcOH is preferred for weakly nucleophilic anilines as it catalyzes iminium formation.

-

Procedure:

-

Dissolve the substituted aniline in the solvent at room temperature.

-

Add formaldehyde dropwise; stir for 15 minutes to generate the in situ imine/iminium species.

-

Add indole.[1][2][3][4][5][6][7][8][9][10][11] The mixture is stirred at room temperature (for electron-rich anilines) or refluxed (60-80°C) for 2-6 hours.

-

Monitoring: Monitor consumption of indole via TLC (Hexane:EtOAc 7:3).

-

-

Purification: Upon cooling, the product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

Synthetic Workflow Visualization

The following diagram illustrates the reaction pathway and critical decision points for optimization.

Figure 1: Step-wise synthetic workflow for the Mannich condensation of indoles, highlighting catalytic decision points.

Anticancer Activity & Mechanism of Action[5][6][8][12][13][14]

3-(Anilinomethyl)indole derivatives function primarily as Type I or Type II kinase inhibitors . The indole moiety mimics the adenine ring of ATP, while the anilinomethyl arm extends into the hydrophobic back pocket of the enzyme.

Target Specificity

-

EGFR (Epidermal Growth Factor Receptor): Derivatives substituted with halogens (Cl, F) on the aniline ring show nanomolar affinity for EGFR, inhibiting downstream proliferation signaling.

-

Tubulin Polymerization: Bulky substitutions on the aniline ring can shift the mechanism toward tubulin destabilization, arresting cells in the G2/M phase.

-

Apoptosis Induction: Treatment leads to the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), triggering the mitochondrial death pathway.

Quantitative Efficacy (Representative Data)

The following data summarizes the potency of key derivatives against standard cancer cell lines.

| Compound ID | Aniline Substitution (R) | Indole Substitution (R') | Cell Line (Target) | IC50 (µM) | Mechanism |

| AMI-1 | 4-Fluoro | H | MCF-7 (Breast) | 3.01 | G0/G1 Arrest |

| AMI-2 | 3-Chloro-4-fluoro | 5-Methoxy | A549 (Lung) | 1.10 | EGFR Inhibition |

| AMI-3 | 3,4,5-Trimethoxy | H | HeLa (Cervical) | 5.2 | Tubulin Inhibition |

| Ref | Sunitinib | - | A549 | ~2.5 | VEGFR/PDGFR |

Note: Data represents aggregated values from high-potency derivatives reported in recent literature [1][2].

Signaling Pathway Inhibition

The diagram below maps the cascade of inhibition initiated by these derivatives.

Figure 2: Dual-mechanism pathway showing kinase inhibition and tubulin destabilization leading to apoptosis.[12]

Antimicrobial & Antifungal Profile[3][4][9][16][17][18]

Beyond oncology, these derivatives exhibit significant antimicrobial activity, particularly against multidrug-resistant (MDR) strains like MRSA and Acinetobacter baumannii.

Mechanism: Membrane Disruption & Efflux Pump Inhibition

Unlike traditional antibiotics that target cell wall synthesis, lipophilic 3-(anilinomethyl)indoles interact with the bacterial cell membrane, increasing permeability.

-

Synergy: Some derivatives (e.g., 5-iodo or 7-hydroxy substituted) act as adjuvants, inhibiting efflux pumps (like NorA in S. aureus), thereby restoring sensitivity to conventional antibiotics like ciprofloxacin [3].

Structure-Activity Relationship (SAR)

-

Electron-Withdrawing Groups (EWG): The presence of -Cl, -F, or -NO2 on the aniline ring significantly enhances antibacterial potency (MIC < 10 µg/mL).

-

Lipophilicity: A balance is required; highly lipophilic chains (e.g., long alkyls) improve membrane penetration but may reduce solubility.

Antimicrobial Efficacy Table

| Pathogen | Strain Type | Active Derivative (Substituent) | MIC (µg/mL) | Activity Index |

| S. aureus | MRSA | 4-Trifluoromethyl-aniline | 0.5 - 4.0 | High |

| E. coli | Gram-Negative | 3-Chloro-aniline | 12.5 - 25 | Moderate |

| C. albicans | Fungal | 4-Bromo-aniline | 3.125 | High |

| A. baumannii | XDR (Resistant) | 7-Hydroxy-indole core | Synergistic* | Potentiator |

Note: "Synergistic" indicates the compound lowers the MIC of co-administered antibiotics [4].

Structure-Activity Relationship (SAR) Summary

To guide future design, the following SAR map highlights the "hotspots" for chemical modification on the scaffold.

Figure 3: SAR map identifying critical modification sites. The aniline ring substitution is the primary driver of potency.

References

-

Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Bentham Science. Available at: [4][13]

-

Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed Central. Available at: [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole. PubMed Central. Available at: [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PubMed Central. Available at: [Link]

-

Synthesis of 3-[(1-Aryl)aminomethyl]indoles. ResearchGate. Available at: [Link]

Sources

- 1. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of novel indole derivatives as potent and selective PPARgamma modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

3-(Anilinomethyl)indole solubility in organic solvents vs water

[1]

Executive Summary

3-(Anilinomethyl)indole (CAS: 57506-64-6), also known as N-((1H-indol-3-yl)methyl)aniline, represents a privileged scaffold in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and anticancer agents.[1] Its physicochemical profile is characterized by high lipophilicity (LogP ~3.5–3.8) and poor aqueous solubility at physiological pH.[1]

This guide provides a definitive technical analysis of its solubility behavior, contrasting organic solvent compatibility with aqueous limitations. It establishes protocols for solubilization critical to biological assay development and formulation.

Part 1: Physicochemical Profile & Structural Analysis[2]

To understand the solubility limitations of 3-(Anilinomethyl)indole, one must analyze its molecular architecture. The molecule consists of two hydrophobic aromatic domains (indole and aniline) linked by a flexible methylene bridge.

Structural Determinants of Solubility[3]

-

Hydrophobic Domains: The indole bicyclic system and the phenyl ring of the aniline moiety contribute significantly to the high LogP. These planar aromatic systems induce strong

- -

Hydrogen Bonding:

-

Donor Sites: Indole N-H and the secondary amine (bridge) N-H.[2]

-

Acceptor Sites: The secondary amine nitrogen (weak).

-

-

Ionization (pKa): The secondary amine nitrogen has a pKa estimated around 4.6–5.0 (similar to N-alkylanilines).[1]

-

pH > 5: Neutral species predominates (Insoluble).[1]

-

pH < 4: Protonation occurs, forming the cation (Soluble).

-

Calculated Properties Table

| Property | Value (Approx.) | Implication |

| Molecular Weight | 222.29 g/mol | Small molecule range.[1] |

| LogP (Octanol/Water) | 3.5 – 3.8 | Highly lipophilic; partitions into membranes/organic layers.[1] |

| TPSA | ~28 Ų | Low polar surface area; blood-brain barrier permeable.[1] |

| pKa (Conjugate Acid) | ~4.8 | Weak base; solubility is pH-dependent.[1] |

Part 2: Solubility in Organic Solvents

The compound exhibits excellent solubility in polar aprotic solvents and moderate solubility in alcohols. This behavior is driven by dipole-dipole interactions and the ability of these solvents to disrupt the crystal lattice without relying on hydrophobic hydration shells.[1]

The "Good" Solvents: DMSO and DMF

Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the solvents of choice for stock solution preparation.

-

Solubility Limit: Typically > 100 mM (approx. > 22 mg/mL).[1]

-

Mechanism: DMSO acts as a strong H-bond acceptor, interacting with the Indole N-H and the Aniline N-H. Its polarizable sulfur atom also interacts favorably with the aromatic

-systems.[1]

Alcohols and Non-Polar Solvents

-

Ethanol/Methanol: Moderate solubility.[1] Often used for recrystallization (dissolves well at reflux, precipitates upon cooling).

-

Chlorinated Solvents (DCM, Chloroform): High solubility due to favorable dispersion forces with the aromatic rings.

-

Toluene: Moderate to high solubility; often used in synthesis workups.[1]

Visualization: Solvation Mechanism

The following diagram illustrates the competitive interaction between solvent molecules and the solute's crystal lattice.

Caption: Comparative solvation pathways. DMSO disrupts

Part 3: Aqueous Solubility & pH Dependence[1]

The Aqueous Limitation

At neutral pH (7.4), 3-(Anilinomethyl)indole is effectively insoluble (< 10 µg/mL).[2][3] The hydrophobic effect dominates: water molecules must form an ordered "cage" around the two aromatic rings, which is entropically unfavorable.

The pH Switch (Salt Formation)

Due to the basicity of the aniline nitrogen (pKa ~4.8), solubility can be drastically improved by acidification.

-

0.1 M HCl: The amine is protonated (

). The ionic charge disrupts the crystal lattice and allows hydration. -

Protocol: To dissolve in aqueous media, pre-dissolve in a small volume of 1M HCl or acetic acid before diluting, though stability should be monitored (potential for acid-catalyzed hydrolysis or reverse-Mannich reaction).

Part 4: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)

Use this protocol for definitive solubility data.[1]

-

Preparation: Weigh 5 mg of 3-(Anilinomethyl)indole into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4).

-

Equilibration: Cap tightly. Shake at 300 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (avoid nylon, which binds indoles).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

Note: Ensure the pH of the supernatant has not drifted due to the dissolved compound.

-

Protocol B: Kinetic Solubility (DMSO Stock)

Use this for high-throughput screening preparation.[1]

-

Stock: Prepare a 10 mM stock solution in 100% DMSO.

-

Spike: Pipette 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Readout: Measure turbidity via absorbance at 620 nm (nephelometry).

-

Threshold: If OD620 > 0.01 compared to blank, the compound has precipitated.

-

Visualization: Solubility Testing Workflow

Caption: Decision tree for selecting Kinetic vs. Thermodynamic solubility protocols.

Part 5: Implications for Drug Development

Formulation Strategies

For researchers moving into in vivo studies, the poor aqueous solubility requires formulation engineering:

-

Co-solvents: Use 5-10% DMSO or DMA (Dimethylacetamide) combined with PEG400 (20-40%).[1]

-

Cyclodextrins: Hydroxypropyl-

-cyclodextrin (HP- -

Salt Selection: Isolate the hydrochloride or methanesulfonate (mesylate) salt form to improve dissolution rates.

Stability Warning

Indole-3-methanamine derivatives can be unstable in acidic aqueous solutions over long periods, potentially undergoing elimination to form a reactive electrophilic intermediate (azafulvene-like).[1] Always prepare aqueous dilutions fresh.

References

-

Synthesis and Properties of Indole Derivatives

- Li, Di, et al. "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents." Journal of Chemical & Engineering Data. (Provides comparative data for indole solubility in DMSO vs. Alcohols vs.

- General Solubility Protocols: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

Pharmacophore Properties of Anilinomethyl Indole Scaffolds

The following technical guide details the pharmacophore properties, synthesis, and medicinal chemistry of anilinomethyl indole scaffolds . This document is structured for researchers in drug discovery, emphasizing the structural logic that makes this scaffold a privileged motif in kinase inhibitor design.

Technical Guide & Medicinal Chemistry Whitepaper

Executive Summary: The Indole Privilege

The indole heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core for over 100 FDA-approved drugs.[1] Its electronic distribution—an electron-rich pyrrole fused to a benzene ring—mimics the side chain of Tryptophan and the purine base of ATP.

The 3-anilinomethyl indole subclass (Indole-C3-CH

Pharmacophore Mapping & Binding Mode

To rationally design drugs based on this scaffold, one must understand the three distinct pharmacophoric zones.[1]

Zone A: The Hinge Binder (Indole Core)

The indole core serves as the anchor. In the context of kinase inhibition, it typically resides in the ATP-binding cleft.

-

Interaction: The Indole N1-H acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the kinase "hinge" region (e.g., Glu or Leu residues).

-

Optimization: Substitution at C5 or C6 (e.g., with F or Cl) can modulate the pKa and improve metabolic stability against CYP450 oxidation.[3]

Zone B: The Flexible Linker (Methylene Bridge)

The single methylene unit (-CH

-

Function: It acts as a "swivel," allowing the attached aniline group to rotate and adopt a conformation that minimizes steric clash while maximizing contact with the hydrophobic back pocket.

-

Length Constraint: Extending this to an ethylene linker often results in a loss of potency due to excessive entropic penalty upon binding.

Zone C: The Hydrophobic Clamp (Aniline Moiety)

The aniline group provides the specificity.

-

Interaction: The phenyl ring of the aniline engages in

- -

Electronic Tuning: The aniline Nitrogen (-NH-) can act as a secondary H-bond donor/acceptor depending on the local environment.[2] Substituents on the aniline ring (e.g., 3-CF

, 4-F) drastically alter potency by influencing the electron density of the aromatic ring and its ability to engage in stacking interactions.

Pharmacophore Visualization

The following diagram illustrates the structural logic and binding interactions of the scaffold.

Caption: Structural decomposition of the 3-anilinomethyl indole pharmacophore showing key binding interactions.[2][3]

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of substitutions on the anilinomethyl indole scaffold, derived from aggregated kinase inhibition data (e.g., Src, MK2).

| Structural Zone | Modification | Effect on Potency / Properties | Mechanistic Rationale |

| Indole C5 | -H | Increases Potency | Halogens fill small hydrophobic pockets and block metabolic oxidation sites.[2] |

| Indole N1 | -H | Decreases Potency | Loss of the critical H-bond donor capability to the kinase hinge region.[2] |

| Linker | -CH | Variable | Introducing chirality can freeze the conformation; requires enantioselective synthesis.[2] |

| Aniline C4' | -H | Increases Potency | Fluorine mimics hydrogen sterically but increases lipophilicity and metabolic stability.[2] |

| Aniline C3' | -H | Increases Selectivity | The bulky trifluoromethyl group targets specific hydrophobic sub-pockets, improving kinase selectivity.[2][3] |

| Aniline N | -NH- | Decreases Potency | Steric clash often prevents the aniline ring from adopting the optimal stacking orientation.[2] |

Synthetic Methodology: The Mannich Reaction

The most robust and atom-economical route to 3-anilinomethyl indoles is the Mannich Reaction . This three-component condensation involves an indole, formaldehyde, and an aniline.[3]

Reaction Mechanism

The reaction proceeds via the formation of a reactive iminium ion intermediate from the aniline and formaldehyde, which is then intercepted by the electron-rich C3 position of the indole.

Caption: Mechanistic pathway of the Mannich condensation for synthesizing 3-anilinomethyl indoles.[2][3]

Standard Experimental Protocol

Objective: Synthesis of 3-((phenylamino)methyl)-1H-indole. Reagents: Indole (1.0 eq), Aniline (1.0 eq), Formaldehyde (37% aq., 1.2 eq), Ethanol (Solvent).[3]

-

Preparation: Dissolve indole (1.17 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 20 mL of ethanol in a round-bottom flask.

-

Addition: Add formaldehyde solution (1.0 mL, ~12 mmol) dropwise to the stirring mixture at room temperature.

-

Catalysis (Optional): If the reaction is sluggish, add catalytic acetic acid (0.5 mL) or use a Lewis acid catalyst like L-proline (10 mol%) or [BMIm]HSO

for green chemistry applications. -

Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor progress via TLC (SiO

, 30% EtOAc/Hexane). -

Work-up: The product often precipitates as a solid. Filter the precipitate and wash with cold ethanol.

-

Purification: Recrystallize from ethanol/water or purify via flash column chromatography if necessary.

-

Validation: Confirm structure via

H NMR (Look for methylene singlet at

Experimental Validation: Kinase Inhibition Assay

To validate the pharmacophore model, the synthesized compounds should be evaluated in an in vitro kinase assay (e.g., Src Kinase).

Protocol:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35.[1][2][3] -

Substrate: Use a specific peptide substrate (e.g., Poly Glu:Tyr 4:[3]1) at 0.2 mg/mL.

-

Reaction: Incubate the kinase (Src), substrate, and varying concentrations of the anilinomethyl indole (0.1 nM to 10

M) for 10 minutes at 25°C. -

Initiation: Add ATP (at

concentration) containing [ -

Termination: Stop reaction after 30 minutes with 3% phosphoric acid.

-

Detection: Spot onto P81 phosphocellulose filters, wash, and quantify incorporated radioactivity via scintillation counting.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

.

References

-

Synthesis of 3-amino alkylated indoles: Green Chemistry, 2011. "L-Proline catalysed multicomponent synthesis of 3-amino alkylated indoles via a Mannich-type reaction."[2][4]

-

Indole Pharmacophore in Cancer: Molecules, 2020.[1][5] "Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents."

-

Kinase Inhibitor Design: Bioorganic & Medicinal Chemistry Letters, 2008.[1] "Synthesis and SAR studies of indole-based MK2 inhibitors."

-

Src Kinase Inhibition: Journal of Medicinal Chemistry, 2008.[1] "Synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles."

-

Mannich Reaction Mechanism: Journal of the American Chemical Society, 2021.[6] "Three-component radical homo Mannich reaction."[2][6]

Sources

- 1. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions | MDPI [mdpi.com]

- 4. l-Proline catalysed multicomponent synthesis of 3-amino alkylated indolesvia a Mannich-type reaction under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of 3-(Anilinomethyl)indole Under Physiological Conditions

This guide provides a comprehensive analysis of the chemical stability of 3-(anilinomethyl)indole under physiological conditions (pH 7.4, 37°C). It is intended for researchers, scientists, and drug development professionals who are working with or developing indole-based compounds. This document will delve into the potential degradation pathways, methodologies for stability assessment, and the underlying chemical principles governing the reactivity of this class of molecules.

Introduction: The Significance of the 3-(Anilinomethyl)indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an anilinomethyl substituent at the C3 position creates a molecule with a unique combination of lipophilicity and hydrogen bonding potential, making it a person of interest for targeting a variety of biological targets. However, the inherent reactivity of the indole ring and the nature of the aminomethyl linkage present challenges to the chemical stability of these compounds under physiological conditions. Understanding these stability liabilities is paramount for the successful development of drug candidates based on this scaffold.

Potential Degradation Pathways of 3-(Anilinomethyl)indole

The stability of 3-(anilinomethyl)indole in a physiological environment is primarily influenced by two key chemical processes: hydrolysis of the aminomethyl side chain and oxidation of the indole ring.

Hydrolytic Degradation: The Achilles' Heel of Mannich Bases

3-(Anilinomethyl)indole is a Mannich base, a class of compounds known for their susceptibility to retro-Mannich reactions, which is essentially a hydrolytic cleavage.[1]

Mechanism of Hydrolysis:

Under aqueous conditions, particularly at physiological pH, the C-N bond of the aminomethyl group can undergo cleavage. This process is initiated by the protonation of the aniline nitrogen, which enhances the leaving group ability of the aniline moiety. The resulting intermediate is a highly reactive azafulvene, which readily reacts with water to yield indole-3-carbinol and aniline. Indole-3-carbinol is itself unstable and can undergo further reactions, including self-condensation to form diindolylmethane (DIM) and other oligomers.

DOT script for Hydrolytic Degradation Pathway:

Caption: Proposed hydrolytic degradation pathway of 3-(anilinomethyl)indole.

Oxidative Degradation: The Indole Nucleus Under Attack

The electron-rich nature of the indole ring makes it susceptible to oxidation, a process that can be initiated by dissolved oxygen, trace metal ions, or light.[2][3] Physiological buffers, unless rigorously deoxygenated, will contain sufficient dissolved oxygen to promote slow oxidation over time.

Key Oxidative Pathways:

-

Oxidation at C2: The C2 position of the indole ring is particularly prone to oxidation, leading to the formation of an oxindole derivative.[2][3] This is a common metabolic pathway for indoles and can also occur non-enzymatically.

-

Hydroxylation: Hydroxylation can occur at various positions on the indole ring, with the C2 and C3 positions being the most reactive.[4] Hydroxylation at C3 would lead to the formation of indoxyl, which is highly unstable and rapidly oxidizes to form indigo and other colored products.

-

Ring Cleavage: Under more aggressive oxidative conditions, the pyrrole ring of the indole can be cleaved, leading to the formation of various degradation products, such as anthranilate derivatives.[4]

DOT script for Oxidative Degradation Pathways:

Caption: Major oxidative degradation pathways for the indole nucleus.

Experimental Design for Stability Assessment

A robust experimental design is crucial for accurately determining the stability of 3-(anilinomethyl)indole under physiological conditions. The following protocol outlines a comprehensive approach.

Materials and Reagents

-

3-(Anilinomethyl)indole (high purity)

-

Phosphate Buffered Saline (PBS), pH 7.4[5]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable HPLC mobile phase modifier)

-

Reference standards for potential degradation products (if available)

Stability Study Protocol

-

Stock Solution Preparation: Prepare a concentrated stock solution of 3-(anilinomethyl)indole in a suitable organic solvent (e.g., DMSO or acetonitrile) to ensure complete dissolution.

-

Incubation Sample Preparation: Dilute the stock solution with pre-warmed PBS (37°C) to the final desired concentration (e.g., 10 µM). The final concentration of the organic solvent should be kept to a minimum (<1%) to avoid influencing the stability.

-

Incubation Conditions: Incubate the samples in a light-protected container at 37°C.[6]

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours). The initial time point (t=0) serves as the baseline.

-

Sample Quenching and Preparation: Immediately quench the reaction by adding an equal volume of cold acetonitrile. This will precipitate proteins (if present in a more complex matrix) and halt further degradation. Centrifuge the samples to pellet any precipitate and transfer the supernatant for analysis.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method with UV or mass spectrometric detection. The method should be capable of separating the parent compound from its potential degradation products.

DOT script for Stability Study Workflow:

Caption: Experimental workflow for assessing the stability of 3-(anilinomethyl)indole.

Data Analysis and Interpretation

The stability of 3-(anilinomethyl)indole is determined by monitoring the decrease in its concentration over time.

| Time (hours) | Peak Area of 3-(Anilinomethyl)indole) | % Remaining | Appearance of Degradation Peaks (Peak Area) |

| 0 | 1,000,000 | 100% | 0 |

| 1 | 950,000 | 95% | 50,000 |

| 2 | 900,000 | 90% | 100,000 |

| 4 | 800,000 | 80% | 200,000 |

| 8 | 650,000 | 65% | 350,000 |

| 24 | 300,000 | 30% | 700,000 |

| 48 | 100,000 | 10% | 900,000 |

| 72 | < 50,000 | < 5% | > 950,000 |

Data Interpretation:

-

Half-life (t½): The time required for the concentration of the parent compound to decrease by 50%. This is a key parameter for quantifying stability.

-

Degradation Rate Constant (k): Can be determined by plotting the natural logarithm of the concentration versus time. The slope of this line will be -k.

-

Identification of Degradants: Mass spectrometry is invaluable for the structural elucidation of any observed degradation products, which can confirm the proposed degradation pathways.

Conclusion and Recommendations

The 3-(anilinomethyl)indole scaffold, while promising from a medicinal chemistry perspective, possesses inherent stability liabilities that must be carefully evaluated. The primary routes of degradation under physiological conditions are anticipated to be hydrolysis of the aminomethyl side chain and oxidation of the indole nucleus. A well-designed stability study, utilizing a robust analytical method, is essential to quantify the rate of degradation and identify the resulting products.

For drug development programs utilizing this scaffold, it is recommended to:

-

Conduct thorough stability studies early in the discovery process.

-

Consider structural modifications to enhance stability. For example, the introduction of electron-withdrawing groups on the indole or aniline rings may modulate the susceptibility to oxidation and hydrolysis.

-

Develop formulations that protect the compound from degradation. This may include the use of antioxidants, light-protective packaging, or lyophilization.

By understanding and addressing the stability challenges associated with 3-(anilinomethyl)indoles, researchers can increase the likelihood of successfully advancing these promising compounds towards clinical development.

References

-

Hao, L., et al. (2020). Green Chemistry, 22(1), 127-132. [Link]

-

Arisoy, M. (2022). How to Conduct Stability Studies for Small Molecule Drugs. PharmaEducation. [Link]

-

Berry, D. F., et al. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2693-2698. [Link]

-

Barhdadi, R., et al. (2019). Electrochemical oxidation of 3-substituted Indoles. ResearchGate. [Link]

-

Specialist Pharmacy Service. (2019). A Standard Protocol for Deriving and Assessment of Stability Part 1 – Aseptic Preparations (Small Molecules). NHS. [Link]

-

Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

-

Hao, L., et al. (2020). Oxidative Dearomatization of 3-Substituted Indoles with Sulfonium Salts: Direct Access to 3-Hydroxyoxindoles. ResearchGate. [Link]

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. University of Lucknow. [Link]

-

Martinelli, M. (2019). How to determine the stability of Phosphate buffered saline (PBS)? ResearchGate. [Link]

-

Anonymous. (2022). Stability Study Protocol Overview. Scribd. [Link]

-

Barhdadi, R., et al. (2019). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry, 17(40), 9049-9053. [Link]

-

Delecolle, J., et al. (2018). Interaction between the barley allelochemical compounds gramine and hordenine and artificial lipid bilayers mimicking the plant plasma membrane. PLoS One, 13(6), e0199297. [Link]

-

ChemTube3D. (n.d.). Indole - Mannich Reaction And Substitution By Elimination. University of Liverpool. [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

History and discovery of N-substituted indole-3-methanamines

An In-Depth Technical Guide to the History and Discovery of N-Substituted Indole-3-Methanamines

Introduction: The Privileged Indole Scaffold

The indole nucleus, a bicyclic aromatic structure fusing a benzene ring to a pyrrole ring, represents one of nature's most versatile and biologically significant scaffolds.[1] This heterocyclic system is the core of the essential amino acid tryptophan, the plant growth hormone auxin, and a vast array of complex natural alkaloids.[1][2] Within this broad family, the N-substituted indole-3-methanamines, commonly known as tryptamines, hold a place of particular importance. Their history is deeply intertwined with the birth of modern neuroscience and psychopharmacology.

This guide provides a technical overview for researchers and drug development professionals, tracing the journey of N-substituted indole-3-methanamines from their discovery as endogenous neurotransmitters to their synthesis and investigation as potent modulators of central nervous system function and potential therapeutic agents.

Part I: The Dawn of Discovery - From Endogenous Messengers to Psychedelic Pioneers

The story of N-substituted indole-3-methanamines begins not in a chemist's lab, but within the physiological systems of living organisms. The initial discovery was that of the parent compound, 5-hydroxytryptamine (serotonin), a crucial endogenous neurotransmitter.

The Foundational Discovery of Serotonin

In the late 1930s, Italian scientist Vittorio Erspamer isolated a substance from enterochromaffin cells of the gut which he named "enteramine."[3] This compound caused smooth muscle contraction. Concurrently, in the United States, a team was investigating a vasoconstrictor substance found in blood serum that was essential for clotting. They named this substance "serotonin" for its origin in serum and its effect on vascular tone. In 1948, its structure was confirmed as 5-hydroxytryptamine (5-HT), and soon after, "enteramine" and "serotonin" were proven to be the same molecule.[4] The discovery of serotonin in the brain in the early 1950s was a watershed moment, suggesting its profound role in brain function and consciousness.[4] This discovery laid the biochemical foundation upon which the significance of all other tryptamines would be understood.

Hofmann's Revelation: Psilocybin and Psilocin

While serotonin's discovery was unfolding, Swiss chemist Dr. Albert Hofmann was conducting research at Sandoz Laboratories on ergot alkaloids, fungal derivatives of lysergic acid. His work famously led to the synthesis of lysergic acid diethylamide (LSD) in 1938 and the accidental discovery of its potent psychoactive effects in 1943.[5][6][7][8]

This experience spurred interest in other natural psychoactive compounds. Intrigued by reports from ethnomycologist R. Gordon Wasson on the ritual use of "magic mushrooms" in Mexico, Hofmann's team began analyzing samples of Psilocybe mexicana.[6][7][9] In 1958, they successfully isolated, characterized, and synthesized the principal psychoactive components: psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) and its active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine).[7][9] These were the first N-substituted indole-3-methanamines from a natural source to be fully characterized, revealing a direct structural analogy to the brain's own serotonin. This link provided the first major clue to their mechanism of action.

The structural similarity between serotonin, a key regulator of mood and perception, and potent psychedelic compounds like psilocin and LSD was not lost on the scientific community. It was proposed as early as 1954 that the mental effects of these drugs might be caused by their interference with the brain's serotonin systems. This hypothesis catalyzed decades of research into the pharmacology of tryptamines and their receptors.

Part II: The Art of Synthesis - Constructing the Indole Core and its Derivatives

The discovery of naturally occurring psychoactive tryptamines created a demand for synthetic routes to produce these molecules and their analogs for pharmacological study. The synthesis of N-substituted indole-3-methanamines typically involves two key stages: formation of the indole-3-methanamine backbone and subsequent N-substitution, or a convergent approach where a substituted amine is incorporated directly.

Causality in Synthesis: Why These Routes?

The choice of synthetic strategy is dictated by the desired substitution pattern, scalability, and safety. Early methods, such as the Speeter-Anthony synthesis, were robust but often involved multiple steps and harsh reagents like lithium aluminum hydride (LiAlH4). Modern methods prioritize efficiency, safety, and environmental considerations ("green chemistry"), often employing one-pot procedures and milder catalysts.[10][11] For example, using indium in aqueous media for a three-component reaction avoids harsh solvents and simplifies purification, a critical consideration in pharmaceutical development.[10]

Diagram: General Synthetic Workflow

Caption: Key synthetic pathways to N-substituted indole-3-methanamines.

Experimental Protocol 1: Classical Speeter-Anthony Tryptamine Synthesis (Representative)

This protocol describes the synthesis of an N,N-dialkyltryptamine from indole, a foundational method that demonstrates the step-wise construction via a glyoxylamide intermediate.[12]

Step 1: Synthesis of Indol-3-yl-N,N-dialkylglyoxylamide

-

Rationale: This step activates the indole at the 3-position using oxalyl chloride and then couples it with a secondary amine to form the key amide intermediate. The ether solvent must be anhydrous to prevent quenching of the highly reactive oxalyl chloride.

-

Dissolve indole (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (N2 or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of oxalyl chloride (1.1 eq) in anhydrous diethyl ether dropwise over 30 minutes. A yellow precipitate of indol-3-ylglyoxylyl chloride will form.

-

After the addition is complete, continue stirring at 0 °C for an additional 30 minutes.

-

Slowly add a solution of the desired secondary amine (e.g., dimethylamine, 2.5 eq) in anhydrous diethyl ether.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Filter the reaction mixture to remove the amine hydrochloride salt.

-

Wash the filtrate with dilute HCl, followed by saturated NaHCO3 solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude glyoxylamide, which can be purified by recrystallization.

Step 2: Reduction to the N,N-Dialkyltryptamine

-

Rationale: This is a powerful reduction step. Lithium aluminum hydride (LiAlH4) is a potent, non-selective reducing agent that will reduce both the amide and the ketone of the glyoxyl group to methylenes, yielding the final tryptamine. Extreme caution is required as LiAlH4 reacts violently with water.

-

Under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4, ~2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a solution of the indol-3-yl-N,N-dialkylglyoxylamide (1.0 eq) from Step 1 in anhydrous THF dropwise to the LiAlH4 suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure complete reduction.

-

Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or conversion to its hydrochloride salt.

Experimental Protocol 2: Modern One-Pot, Three-Component Synthesis (Representative)

This protocol, based on modern methodologies, demonstrates an efficient and environmentally benign approach to synthesizing N-substituted indole-3-methanamines in a single step.[10]

Rationale: This method leverages a cascade reaction in an aqueous medium. Indium metal in HCl reduces the nitrobenzene to an aniline in situ. This aniline then condenses with the aldehyde to form an imine. The indole, acting as a nucleophile, then undergoes an Aza-Friedel-Crafts reaction with the electrophilic imine to form the final product. This one-pot approach avoids isolating intermediates, saving time and reducing waste.

-

To a flask, add the substituted nitrobenzene (1.0 eq), indium powder (2.0 eq), 1N aqueous HCl (1 mL), the desired aldehyde (1.0 eq), indole (1.0 eq), and water (5 mL).

-

Stir the heterogeneous mixture vigorously at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted indole-3-methanamine. This method has been shown to produce excellent yields (often >90%) and avoids the formation of bis(indolyl)methane byproducts.[10]

Part III: Mechanism of Action & Therapeutic Landscape

The biological effects of N-substituted indole-3-methanamines are primarily mediated by their interaction with serotonin receptors, a family of G protein-coupled receptors (GPCRs).[13]

The Serotonin 2A (5-HT2A) Receptor: A Primary Target

The hallmark psychedelic effects of compounds like psilocin are principally driven by their agonist activity at the serotonin 2A (5-HT2A) receptor.[14][15][16] Binding of a tryptamine agonist to the 5-HT2A receptor, which is highly expressed in cortical neurons, initiates a conformational change that activates intracellular signaling cascades.

Caption: Simplified 5-HT2A receptor signaling cascade upon agonist binding.

While 5-HT2A is a primary target, the overall pharmacological profile of a given tryptamine is determined by its relative affinity and efficacy at a range of receptors, including other serotonin subtypes (e.g., 5-HT1A, 5-HT2C) and the serotonin transporter (SERT).[14][17] This complex polypharmacology is responsible for the nuanced differences in the effects of various substituted tryptamines.

Structure-Activity Relationships and Receptor Affinity

The specific substituents on the indole ring and the amino group dramatically influence receptor binding and functional activity. For instance, substitution at the 4-position (like psilocin) often confers high selectivity for the 5-HT2A receptor, whereas 5-position substitution can increase affinity for the 5-HT1A receptor.[17]

| Compound | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | 5-HT2C Ki (nM) | SERT Ki (nM) |

| Serotonin | 130 | 13 | 5 | 530 |

| Psilocin (4-HO-DMT) | 61 | 160 | 47 | >10,000 |

| N,N-Dimethyltryptamine (DMT) | 108 | 1,080 | 115 | 3,210 |

| 5-MeO-DMT | 412 | 16 | 2,160 | 1,290 |

| Bufotenine (5-HO-DMT) | 145 | 32 | 49 | 230 |

| Data synthesized from multiple sources for illustrative comparison. Absolute values may vary between assays. Sources:[14][17] |

This data illustrates how subtle chemical modifications lead to distinct pharmacological profiles. Psilocin's high affinity and selectivity for the 5-HT2A receptor correlate with its classic psychedelic effects. In contrast, 5-MeO-DMT shows a much higher affinity for the 5-HT1A receptor, which likely contributes to its unique subjective effects.

The Modern Therapeutic Renaissance

After decades of being largely confined to preclinical research due to regulatory restrictions, N-substituted indole-3-methanamines are experiencing a clinical renaissance. Emerging evidence suggests that psychedelics like psilocybin have significant therapeutic potential for treating various psychiatric disorders, including major depressive disorder, post-traumatic stress disorder (PTSD), and end-of-life anxiety.[13][15] The focus of modern drug development is to harness the neuroplastic effects mediated by 5-HT2A activation while potentially mitigating hallucinogenic properties, or to leverage these profound experiences within a controlled therapeutic context.

Beyond their psychoactivity, the indole scaffold is a cornerstone of medicinal chemistry. Derivatives of indole-3-methanamine and the related indole-3-carbinol are investigated for a wide range of applications, including as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[2][18][19][20][21]

Conclusion

The journey of N-substituted indole-3-methanamines from their origins as the endogenous neurotransmitter serotonin to their identification in psychoactive fungi and subsequent chemical synthesis is a compelling narrative in the history of science. The initial discoveries by pioneers like Hofmann provided a critical link between brain chemistry and conscious experience. Modern synthetic chemistry has since provided the tools to create a vast library of these compounds, allowing for detailed investigation of their structure-activity relationships. Today, this class of molecules stands at the forefront of a new era in psychiatric drug development, holding the promise of novel treatments for some of the most challenging mental health conditions. The ongoing exploration of this privileged chemical scaffold continues to yield profound insights into pharmacology, neuroscience, and the very nature of consciousness.

References

-

Glatfelter, G. C., Pottie, E., Partilla, J. S., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. ACS Chemical Neuroscience. Available at: [Link]

-

Wikipedia. (2024). Albert Hofmann. Available at: [Link]

-

Glatfelter, G. C., Pottie, E., Partilla, J. S., et al. (2022). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. Available at: [Link]

-

Gluck, M. R., Glatfelter, G. C., Pottie, E., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. Available at: [Link]

-

Wikipedia. (2024). History of LSD. Available at: [Link]

-

Britannica. (2026). Albert Hofmann. Available at: [Link]

-

Das, B., Kumar, J. N., Kumar, A. S., et al. (2013). A distinct novel approach for the synthesis of 3-indolyl-methanamines starting from indoles, aldehydes and nitrobenzenes in water. RSC Advances. Available at: [Link]

-

American Botanical Council. (2008). Albert Hofmann 1906 - 2008. Available at: [Link]

-

Gaddum, J. H., Hameed, K. A., Hathway, D. E., & Stephens, F. F. (1964). Some pharmacological effects of a series of tryptamine derivatives. British Journal of Pharmacology and Chemotherapy. Available at: [Link]

-

Nichols, D. E. (2013). Psychedelic Breakthroughs in Neuroscience: How Psychedelic Drugs Influenced the Growth and Development of Psychopharmacology. MAPS. Available at: [Link]

-

Chavan, W. C., et al. (2022). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Impactfactor.org. Available at: [Link]

-

De Luca, M., et al. (2021). The case of tryptamine and serotonin in plants: a mysterious precursor for an illustrious metabolite. Journal of Experimental Botany. Available at: [Link]

-

EBSCO. (Date not available). Hofmann Synthesizes the Potent Psychedelic Drug LSD-25. Available at: [Link]

-

Gluck, M. R., Glatfelter, G. C., Pottie, E., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Publications. Available at: [Link]

-

Yamada, F., Kobayashi, K., Shimizu, A., et al. (1993). A SYNTHESIS METHOD OF INDOLE-3-METHANAMINE AND/OR GRAMINE FROM INDOLE-3-CARBOXALDEHYDE, AND ITS APPLICATION FOR THE SYNTHESES OF BRASSININ, ITS 4-SUBSTITUTED ANALOGS, AND 1,3,4,5-TETRAHYDROPYRROLO[4,3,2-de]QUINOLINE. Semantic Scholar. Available at: [Link]

-

Dinis-Oliveira, R. J., et al. (2015). The hallucinogenic world of tryptamines: an updated review. Blossom Analysis. Available at: [Link]

-

Nichols, D. E. (2013). Serotonin, and the Past and Future of LSD. MAPS. Available at: [Link]

-

Dinis-Oliveira, R. J., et al. (2015). The hallucinogenic world of tryptamines: an updated review. PubMed. Available at: [Link]

-

Wang, H., et al. (2009). Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands. PubMed. Available at: [Link]

-

Al-Mokhtar, M. A., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available at: [Link]

-

Du, Y., Liu, R., Linn, G., & Zhao, K. (2006). Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Organic Letters. Available at: [Link]

-

Misra, A., Dwivedi, J., Kishore, D., & Chaudhary, P. (2018). A brief review of the biological potential of indole derivatives. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. PubMed. Available at: [Link]

- Wurst, M., et al. (2022). Method of synthesizing indole compounds. Google Patents.

-

Al-Mokhtar, M. A., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Semantic Scholar. Available at: [Link]

-

ResearchGate. (2024). Mode of action of 3-indolylmethanamines. A: Synthesis of tryptophan based on nucleophilic substitution. B. Available at: [Link]

- Google Patents. (Date not available). CN110256325B - Process method for synthesizing 3,3' -diindolylmethane.

-

Staszanda, K., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. Molecules. Available at: [Link]

-

Stolar, T., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules. Available at: [Link]

-

Al-Karmalawy, A. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

-

Weng, J.-R. (2018). Current results on the biological and pharmacological activities of Indole-3-carbinol. EXCLI Journal. Available at: [Link]

-

Kumar, A., et al. (2022). Therapeutic Applications of Self-assembled Indole-3-butanoyl-polyethylenimine Nanostructures. AAPS PharmSciTech. Available at: [Link]

-

Chapman University Digital Commons. (Date not available). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Available at: [Link]

-

Loyola eCommons. (Date not available). Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]

Sources

- 1. ecommons.luc.edu [ecommons.luc.edu]

- 2. impactfactor.org [impactfactor.org]

- 3. academic.oup.com [academic.oup.com]

- 4. maps.org [maps.org]

- 5. Albert Hofmann - Wikipedia [en.wikipedia.org]

- 6. History of LSD - Wikipedia [en.wikipedia.org]

- 7. Albert Hofmann | Swiss Chemist & LSD Discoverer | Britannica [britannica.com]

- 8. Hofmann Synthesizes the Potent Psychedelic Drug LSD-25 | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 9. ABC Herbalgram Website [herbalgram.org]

- 10. A distinct novel approach for the synthesis of 3-indolyl-methanamines starting from indoles, aldehydes and nitrobenzenes in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Therapeutic Applications of Self-assembled Indole-3-butanoyl-polyethylenimine Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: One-Pot Synthesis of 3-(Anilinomethyl)indole via Mannich Reaction

Executive Summary

The synthesis of 3-substituted indoles is a cornerstone in medicinal chemistry, given the scaffold's prevalence in alkaloids (e.g., Gramine) and pharmaceuticals (e.g., Indomethacin, Sumatriptan). This guide details the one-pot Mannich reaction for synthesizing 3-(anilinomethyl)indole .

Unlike traditional methods requiring harsh acidic conditions or stoichiometric Lewis acids, this protocol prioritizes a green, catalyst-free (or mild acid-catalyzed) aqueous/ethanolic approach . This method utilizes the high nucleophilicity of the indole C-3 position to intercept an in situ generated iminium electrophile, delivering high yields with minimal waste.

Mechanistic Insight

The reaction proceeds via a three-component condensation between Indole (1) , Formaldehyde (2) , and Aniline (3) .

The Pathway[1]

-

Iminium Formation: Aniline condenses with formaldehyde to form a hemiaminal, which dehydrates to generate the electrophilic Schiff base (Iminium ion) .

-

Nucleophilic Attack: The indole ring, acting as an enamine-type nucleophile, attacks the iminium ion at the C-3 position (the most electron-rich site).

-

Re-aromatization: Loss of a proton restores aromaticity to the indole ring, yielding the final Mannich base.

Mechanistic Visualization[1][2]

Figure 1: Mechanistic pathway of the Mannich reaction involving in situ iminium generation and electrophilic aromatic substitution.

Experimental Design & Optimization

Solvent & Catalyst Selection

Historical protocols utilized glacial acetic acid, which, while effective, complicates workup and generates acidic waste. Modern "Green Chemistry" protocols utilize the hydrophobic effect in water or ethanol to accelerate the reaction.

| Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |

| Water | None | 25-30 | 4-6 | 85-92 | Recommended. Product precipitates; "On-water" effect. |

| Ethanol | None | Reflux | 2-3 | 80-88 | Good for solubility; requires evaporation. |

| Acetic Acid | AcOH (Solvent) | 25 | 12-24 | 75-85 | Traditional; difficult workup; side reactions possible. |

| PEG-400 | None | 60 | 2-3 | 88-90 | Recyclable solvent; viscous workup. |

Expert Insight: The Water (Catalyst-Free) method is superior for standard substrates. The hydrophobic nature of the reactants forces them into organic droplets, increasing the effective concentration and rate (the "On-Water" effect) [1].

Standardized Protocol: Catalyst-Free Aqueous Synthesis

Target: 3-((Phenylamino)methyl)-1H-indole Scale: 5 mmol

Reagents

-

Indole: 585 mg (5.0 mmol)

-

Aniline: 465 mg (5.0 mmol)

-

Formaldehyde (37% aq.): 0.45 mL (~6.0 mmol, 1.2 equiv)

-

Solvent: Distilled Water (10 mL)

Step-by-Step Workflow

-

Pre-mix (Iminium Generation):

-

In a 50 mL round-bottom flask, add Aniline and Formaldehyde to Water (10 mL).

-

Stir vigorously at room temperature for 15-30 minutes. Note: The solution may turn turbid as the Schiff base forms.

-

-

Indole Addition:

-

Add Indole in one portion to the reaction mixture.

-

Critical: Ensure vigorous stirring (700+ RPM) to maximize interfacial contact between the aqueous phase and the organic reactants.

-

-

Reaction Monitoring:

-

Stir at Room Temperature (25-30°C) for 4–6 hours.

-

TLC System: Ethyl Acetate:Hexane (3:7). The product will appear as a new spot with lower R_f than indole.

-

-

Workup (Precipitation):

-

The product typically precipitates as a solid.[1]

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (3 x 10 mL) to remove unreacted formaldehyde and aniline salts.

-

-

Purification:

-

Recrystallize from Ethanol/Water (9:1) or pure Ethanol .

-

Dry in a vacuum oven at 50°C for 4 hours.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the catalyst-free synthesis in water.

Scope & Troubleshooting

Substrate Scope

-

Electron-Donating Groups (EDG) on Aniline: (e.g., -OMe, -Me) Accelerate the reaction; higher yields.

-

Electron-Withdrawing Groups (EWG) on Aniline: (e.g., -NO2, -Cl) Retard iminium formation. Modification: Use Ethanol as solvent and heat to reflux, or add 10 mol% Acetic Acid as a catalyst.

-

Substituted Indoles: 5-bromo or 5-methoxy indoles react efficiently. Substituents at C-2 (e.g., 2-methylindole) are tolerated but may require longer reaction times due to steric hindrance near the C-3 nucleophilic site.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitation | Product is an oil or soluble in water. | Extract with Ethyl Acetate (3x), dry over Na2SO4, and evaporate.[2] |

| Low Yield | Incomplete imine formation. | Pre-stir Aniline + HCHO for 1 hour before adding Indole. |

| Bis-Indole Formation | Excess Indole/HCHO ratio. | Ensure strict 1:1:1.2 stoichiometry. Add Indole last. |

| Sticky Solid | Impurities trapped. | Recrystallize immediately from hot Ethanol. |

References

-

Dabiri, M., et al. (2008). "Catalyst-free one-pot synthesis of 3-[(alkyl/arylamino)methyl]indoles in water." Tetrahedron Letters, 49(36), 5317-5319.

-

Ziarani, G. M., et al. (2012). "One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid." Thai Journal of Agricultural Science.

-

Heaney, H., & Ley, S. V. (1973). "Mannich reactions of indoles." Journal of the Chemical Society, Perkin Transactions 1.

-

Love, B. E., & Ren, J. (1993). "Synthesis of beta-amino ketones via the Mannich reaction." Journal of Organic Chemistry.

Sources

Strategic Synthesis of Bis(indolyl)methanes Utilizing the 3-(Anilinomethyl)indole Intermediate

An Application Note for Advanced Organic Synthesis

Abstract